4-(4-Bromophenoxy)butan-1-amine
Overview
Description
4-(4-Bromophenoxy)butan-1-amine is an organic compound with the molecular formula C₁₀H₁₄BrNO It consists of a butan-1-amine chain attached to a 4-bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)butan-1-amine typically involves the following steps:
Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of 4-bromophenoxybutane: 4-bromophenol is reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(4-bromophenoxy)butane.
Amination: The final step involves the reaction of 4-(4-bromophenoxy)butane with ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)butan-1-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include oxides and imines.
Reduction: Products include various amine derivatives.
Scientific Research Applications
4-(4-Bromophenoxy)butan-1-amine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in research to study its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenoxy)butan-1-amine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenoxy)butan-1-amine: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenoxy)butan-1-amine: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(4-Bromophenoxy)butan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity.
Properties
IUPAC Name |
4-(4-bromophenoxy)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTVWJMQGCYIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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